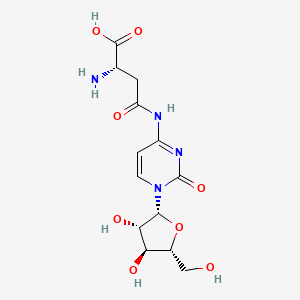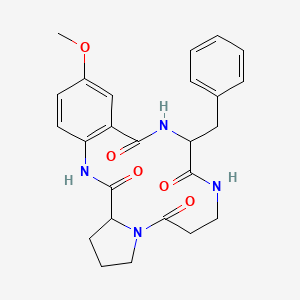
AZ191
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La versatilidad de AZ191 se extiende a través de disciplinas científicas:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de DNA-PK.
Biología: Investigado por su impacto en la regulación del ciclo celular y la apoptosis.
Medicina: Posibles aplicaciones en terapia contra el cáncer debido a su inhibición de la quinasa.
Industria: Puede servir como un compuesto líder para el desarrollo de fármacos.
Mecanismo De Acción
AZ191 inhibe selectivamente DYRK1B (quinasa 1B regulada por fosforilación de tirosina de doble especificidad) con una IC50 de 17 nM . Su mecanismo implica interrumpir la actividad de la quinasa, afectando las vías de señalización descendentes. Se necesita más investigación para dilucidar sus objetivos precisos.
Métodos De Preparación
Rutas Sintéticas:: AZ191 puede sintetizarse a través de varias rutas. Un método común involucra la condensación de 2,4-diclorobenzaldehído con 3-aminobenzaldehído, seguida de ciclización para formar el andamiaje de indeno-1-ona. Las condiciones de reacción detalladas y los pasos de purificación son esenciales para obtener altos rendimientos y pureza.
Producción Industrial:: Si bien los métodos de producción a escala industrial son propietarios, es probable que involucren rutas sintéticas optimizadas, reacciones a gran escala y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
AZ191 participa en varias reacciones químicas:
Oxidación: Puede sufrir reacciones de oxidación, lo que podría afectar su estabilidad o bioactividad.
Reducción: Los procesos de reducción podrían modificar sus grupos funcionales.
Sustitución: Pueden ocurrir modificaciones de sustituyentes, lo que impacta en sus propiedades farmacológicas.
Los reactivos comunes incluyen agentes reductores (por ejemplo, NaBH4), agentes oxidantes (por ejemplo, H2O2) y ácidos de Lewis (por ejemplo, AlCl3). Los productos principales dependen de las condiciones de reacción y los sustituyentes.
Comparación Con Compuestos Similares
La singularidad de AZ191 radica en su selectividad para DYRK1B. Los compuestos similares incluyen inhibidores de DYRK1A y DYRK2, pero la potencia de this compound contra DYRK1B lo distingue .
Propiedades
IUPAC Name |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXTMKTGDARKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)


![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)


